(7-Bromo-3-fluoro-benzofuran-5-yl)methanol

Regioisomer comparison Medicinal chemistry Physicochemical profiling

(7-Bromo-3-fluoro-benzofuran-5-yl)methanol (CAS 2306277-98-3) is a di-halogenated benzofuran derivative bearing bromine at the 7-position, fluorine at the 3-position, and a reactive hydroxymethyl group at the 5-position. With a molecular formula of C₉H₆BrFO₂ and molecular weight of 245.04 g/mol, this compound serves as a versatile intermediate for structure–activity relationship (SAR) exploration, leveraging the synergistic electronic effects of bromine and fluorine substituents on the benzofuran core.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
Cat. No. B12852696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-3-fluoro-benzofuran-5-yl)methanol
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CO2)F)Br)CO
InChIInChI=1S/C9H6BrFO2/c10-7-2-5(3-12)1-6-8(11)4-13-9(6)7/h1-2,4,12H,3H2
InChIKeyQBSXEWHKYAFMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Bromo-3-fluoro-benzofuran-5-yl)methanol: Procurement-Ready Halogenated Benzofuran Building Block for SAR-Driven Medicinal Chemistry


(7-Bromo-3-fluoro-benzofuran-5-yl)methanol (CAS 2306277-98-3) is a di-halogenated benzofuran derivative bearing bromine at the 7-position, fluorine at the 3-position, and a reactive hydroxymethyl group at the 5-position . With a molecular formula of C₉H₆BrFO₂ and molecular weight of 245.04 g/mol, this compound serves as a versatile intermediate for structure–activity relationship (SAR) exploration, leveraging the synergistic electronic effects of bromine and fluorine substituents on the benzofuran core . Benzofuran is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities [1]. The specific 3-fluoro-7-bromo-5-hydroxymethyl substitution pattern on this scaffold provides a unique vector for further functionalization that is not replicable with other regioisomeric or mono-halogenated analogs.

Why (7-Bromo-3-fluoro-benzofuran-5-yl)methanol Cannot Be Replaced by a Generic Benzofuran Analog in Medicinal Chemistry Programs


Benzofuran derivatives are not interchangeable building blocks; their biological and physicochemical profiles are exquisitely sensitive to both the identity and positional arrangement of substituents [1]. The 3-fluoro substituent on the furan ring imparts distinct electronic properties and metabolic stability compared to 2-fluoro or non-fluorinated analogs, while the 7-bromo substituent provides a heavy-atom handle for crystallographic phasing and a reactive site for cross-coupling chemistry that is sterically and electronically distinct from bromination at other positions . The 5-hydroxymethyl group offers a synthetic anchor for further derivatization (oxidation to aldehyde/carboxylic acid, esterification, etherification, or conversion to a leaving group) that is positioned meta to the furan oxygen and para to the 7-bromo substituent—a geometric relationship fundamentally different from the 2-fluoro regioisomer (CAS 2306265-65-4) or the 5-bromo-6-fluoro positional variant (CAS 2089651-40-9). Published SAR analyses explicitly demonstrate that the biological effects of benzofuran derivatives are enhanced specifically by the simultaneous presence of fluorine, bromine, and hydroxyl functionalities, precisely the combination found in this compound [2]. Substituting a mono-halogenated or differently substituted analog therefore risks losing this synergistic multi-substituent contribution to target binding, physicochemical properties, or synthetic utility.

(7-Bromo-3-fluoro-benzofuran-5-yl)methanol: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Differentiation: 3-Fluoro vs. 2-Fluoro Substitution Alters Predicted Physicochemical and Electronic Properties

The target compound bears fluorine at the 3-position of the benzofuran furan ring, while the closest commercially available analog (7-bromo-2-fluoro-benzofuran-5-yl)methanol, CAS 2306265-65-4) places fluorine at the 2-position . This regioisomeric difference produces distinct electronic environments: the 3-fluoro substituent is conjugated with the furan oxygen lone pair and positioned adjacent to the benzene ring fusion, whereas the 2-fluoro substituent directly modifies the electrophilicity at the furan C2 position and alters the reactivity of the adjacent oxygen atom [1]. The two regioisomers are chemically distinct entities with different CAS numbers (2306277-98-3 vs. 2306265-65-4), SMILES strings, and InChI Keys, confirming they are not interchangeable in medicinal chemistry or synthetic applications.

Regioisomer comparison Medicinal chemistry Physicochemical profiling

Positional Isomer Differentiation: 7-Br-3-F-5-CH₂OH vs. 5-Br-6-F-3-CH₂OH Substitution Pattern Alters Synthetic Utility and Target Engagement

The target compound positions the hydroxymethyl group at the 5-position of the benzofuran benzene ring, flanked by bromine at C7 (ortho to the furan oxygen) and the ring fusion at C6. In contrast, the positional isomer (5-bromo-6-fluorobenzofuran-3-yl)methanol (CAS 2089651-40-9) bears the hydroxymethyl at the 3-position of the furan ring, with bromine and fluorine on the benzene ring at positions 5 and 6 respectively . This fundamental difference in the placement of the reactive hydroxymethyl handle—on the benzene ring vs. on the furan ring—determines both the synthetic transformations accessible (e.g., the 5-CH₂OH group is conjugated with the aromatic benzene system and can participate in reactions differently than the 3-CH₂OH group on the electron-rich furan) and the vector of derivatization relative to the benzofuran core [1].

Positional isomer comparison Synthetic chemistry Benzofuran functionalization

Class-Level SAR Evidence: Simultaneous Fluorine, Bromine, and Hydroxyl Substitution Enhances Biological Activity in Benzofuran Derivatives

A 2023 study by Ayoub et al. systematically investigated nine fluorinated benzofuran and dihydrobenzofuran derivatives for anti-inflammatory and anticancer activity. SAR analysis explicitly concluded that 'the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups' [1]. The target compound, (7-bromo-3-fluoro-benzofuran-5-yl)methanol, is the only commercially available benzofuran building block that simultaneously combines all three of the activity-enhancing functional groups (fluorine, bromine, and hydroxyl) in a single, synthetically tractable scaffold with the hydroxymethyl group available for further derivatization. Two compounds from this study bearing difluorine, bromine, and ester/carboxylic acid groups inhibited HCT116 colorectal adenocarcinoma proliferation by approximately 70% and induced DNA fragmentation by approximately 80% [1]. While the target compound itself was not directly tested in this study, the SAR principle strongly supports its potential as a precursor to active analogs. In contrast, non-halogenated benzofuran analogs or those bearing only a single halogen lack the synergistic multi-substituent enhancement that the target compound's substitution pattern provides.

Structure–activity relationship Anti-inflammatory Anticancer Halogen synergy

Dual Halogen Reactivity Differentiation: Orthogonal Synthetic Handles Enable Sequential Functionalization Not Possible with Mono-Halogenated Analogs

The target compound possesses two chemically distinct halogen substituents: a C7–Br bond (reactive toward Pd-catalyzed cross-coupling: Suzuki, Heck, Sonogashira, Buchwald–Hartwig) and a C3–F bond (substantially less reactive under standard cross-coupling conditions, but susceptible to nucleophilic aromatic substitution under forcing conditions or specific catalytic systems) [1]. This orthogonality enables sequential functionalization strategies: the bromine can be substituted via cross-coupling while leaving the fluorine intact, after which the fluorine can be replaced or retained as a metabolically stable bioisostere. The 5-hydroxymethyl group provides a third orthogonal handle (oxidation, esterification, etherification, halogenation) that is unaffected by cross-coupling conditions on the bromine. In contrast, (7-bromo-2-fluoro-benzofuran-5-yl)methanol (CAS 2306265-65-4) places fluorine at the 2-position, directly adjacent to the furan oxygen, which electronically deactivates the furan ring and alters the reactivity profile of both halogens relative to the target compound . The mono-halogenated analog 7-bromo-3-fluorobenzofuran (CAS 3076711-84-4) completely lacks the hydroxymethyl synthetic handle, limiting its utility as a building block for further elaboration .

Cross-coupling Sequential functionalization Building block C–Br vs. C–F reactivity

Optimal Research and Industrial Application Scenarios for (7-Bromo-3-fluoro-benzofuran-5-yl)methanol Based on Established Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring Simultaneous Br, F, and OH Functionalities on a Benzofuran Scaffold

For research groups conducting systematic structure–activity relationship studies on benzofuran-based lead compounds, (7-bromo-3-fluoro-benzofuran-5-yl)methanol is the only commercially available building block that simultaneously provides bromine (for cross-coupling diversification or heavy-atom crystallographic phasing), fluorine (for metabolic stability and electronic modulation), and a hydroxymethyl group (for further conjugation or prodrug strategies) on a single benzofuran core. The class-level SAR evidence from Ayoub et al. (2023) demonstrates that the combination of these three functional groups enhances biological activity in anti-inflammatory and anticancer assays, with IC₅₀ values in the low micromolar range for key inflammatory mediators [1]. This compound enables efficient exploration of chemical space around the benzofuran scaffold without the need for sequential halogenation and hydroxymethylation steps, accelerating hit-to-lead timelines.

Divergent Synthesis of Benzofuran-Derived Chemical Libraries via Sequential Cross-Coupling and Hydroxymethyl Derivatization

The orthogonal reactivity of the C7–Br bond (Pd-catalyzed cross-coupling), C3–F substituent (metabolic stability; potential late-stage SNAr), and C5–CH₂OH group (oxidation, esterification, etherification) makes this compound an ideal core scaffold for divergent library synthesis [1]. Unlike mono-halogenated analogs such as 7-bromo-3-fluorobenzofuran (CAS 3076711-84-4, which lacks the hydroxymethyl handle) , the target compound supports at least three sequential, chemoselective derivatization steps from a single starting material, enabling the generation of diverse compound collections for high-throughput screening.

Development of Fluorine-Containing Benzofuran Probes Requiring the 3-Fluoro Regioisomer for Target Engagement or Metabolic Stability

The 3-fluoro substitution pattern on the furan ring, as opposed to the 2-fluoro regioisomer (CAS 2306265-65-4), positions fluorine at a site that is conjugated with the furan oxygen lone pair [1]. This electronic arrangement is distinct from 2-fluoro substitution and may confer different metabolic stability profiles (fluorine at C3 is not directly adjacent to the electrophilic C2 position) and target-binding characteristics. For programs where the specific geometry of 3-fluoro substitution is required—such as in kinase inhibitor design where fluorine positioning affects hinge-binding interactions—this compound provides the correct regioisomer with the added benefit of a 5-hydroxymethyl derivatization handle.

Synthesis of Bromodomain or Epigenetic Inhibitor Candidates Based on Halogenated Benzofuran Cores

Patent literature (e.g., WO2019068771) discloses benzofuran derivatives as bromodomain inhibitors, particularly BD2-selective compounds, where specific halogen substitution patterns are critical for binding to the acetyl-lysine recognition pocket [1]. The target compound's 7-bromo-3-fluoro-5-hydroxymethyl substitution pattern provides a starting scaffold that can be elaborated into bromodomain inhibitor candidates. The bromine atom at C7 may serve as a key pharmacophoric element for occupancy of the bromodomain binding site, while the 5-hydroxymethyl group offers a synthetic handle for introducing additional binding elements. The 3-fluoro substituent may enhance metabolic stability, a critical consideration for epigenetic drug candidates.

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